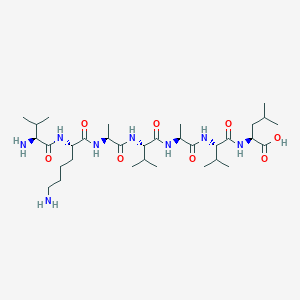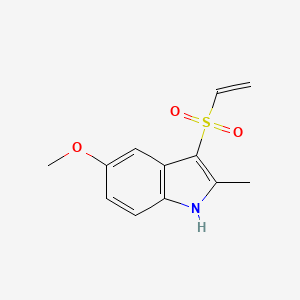
1H-Indole, 3-(ethenylsulfonyl)-5-methoxy-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 3-(ethenylsulfonyl)-5-methoxy-2-methyl- is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. This particular compound is characterized by the presence of an ethenylsulfonyl group at the 3-position, a methoxy group at the 5-position, and a methyl group at the 2-position of the indole ring. These substitutions confer unique chemical and biological properties to the compound, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 3-(ethenylsulfonyl)-5-methoxy-2-methyl- typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. Subsequent functionalization steps introduce the ethenylsulfonyl, methoxy, and methyl groups.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indole, 3-(ethenylsulfonyl)-5-methoxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1H-Indole, 3-(ethenylsulfonyl)-5-methoxy-2-methyl- has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research explores its potential as a therapeutic agent for conditions such as cancer, inflammation, and infectious diseases.
Mécanisme D'action
The mechanism of action of 1H-Indole, 3-(ethenylsulfonyl)-5-methoxy-2-methyl- involves its interaction with specific molecular targets and pathways. The ethenylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The methoxy and methyl groups contribute to the compound’s binding affinity and specificity towards its targets. These interactions can lead to the inhibition of enzymatic activity, alteration of signaling pathways, and modulation of gene expression .
Comparaison Avec Des Composés Similaires
1H-Indole-3-carbaldehyde: A precursor for various biologically active molecules.
1H-Indole-3-acetic acid: A plant hormone involved in growth and development.
1H-Indole-3-butyric acid: Another plant hormone with applications in agriculture.
1H-Indole-3-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals
Uniqueness: 1H-Indole, 3-(ethenylsulfonyl)-5-methoxy-2-methyl- is unique due to the presence of the ethenylsulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing novel therapeutic agents and studying biochemical pathways.
Propriétés
Numéro CAS |
847255-84-9 |
|---|---|
Formule moléculaire |
C12H13NO3S |
Poids moléculaire |
251.30 g/mol |
Nom IUPAC |
3-ethenylsulfonyl-5-methoxy-2-methyl-1H-indole |
InChI |
InChI=1S/C12H13NO3S/c1-4-17(14,15)12-8(2)13-11-6-5-9(16-3)7-10(11)12/h4-7,13H,1H2,2-3H3 |
Clé InChI |
CPKCMSXKPGMDNA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(N1)C=CC(=C2)OC)S(=O)(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


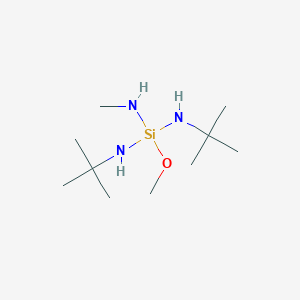
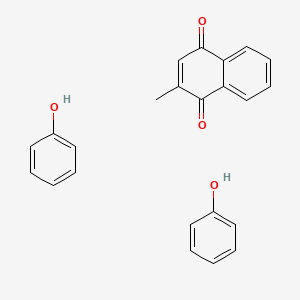
![N,N-Dicyclohexyl-3-[(4-hydroxyphenyl)sulfanyl]propanamide](/img/structure/B14184495.png)
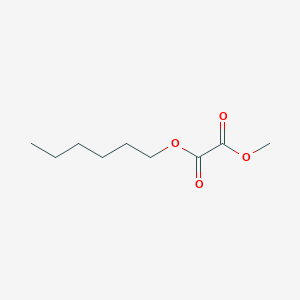
![1-Iodo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-2-nitrobenzene](/img/structure/B14184505.png)

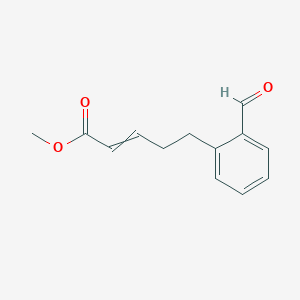
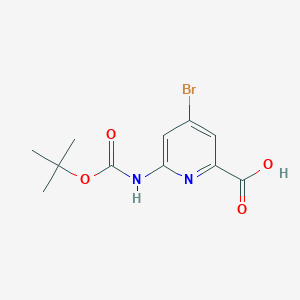
![3-Hydroxy-5-{[(2S)-1-methoxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14184536.png)
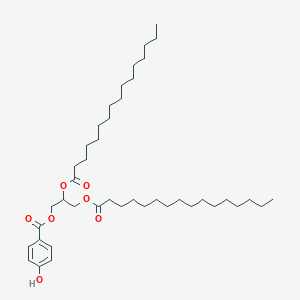
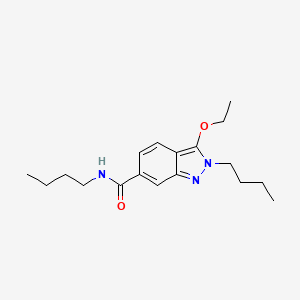
![N-[Ethoxy(phenyl)phosphoryl]-L-phenylalanine](/img/structure/B14184549.png)
![[1,1'-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2'-methyl-5'-[[3-(1-piperidinyl)benzoyl]amino]-](/img/structure/B14184557.png)
